molecular formula C14H20N4O4S B5102503 N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline

N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline

Cat. No. B5102503
M. Wt: 340.40 g/mol
InChI Key: RCVMSWWHWPRDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline, also known as CPI-455, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 is a selective inhibitor of histone lysine methyltransferase EZH2, which plays a crucial role in the regulation of gene expression.

Mechanism of Action

N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline exerts its inhibitory effect on EZH2 by binding to the catalytic domain of the enzyme and preventing the transfer of methyl groups to histone H3 lysine 27. This results in the downregulation of genes that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. The selectivity of N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline for EZH2 over other histone lysine methyltransferases, such as EZH1, has been confirmed through biochemical assays and crystallographic studies.
Biochemical and Physiological Effects:
N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline has been shown to induce changes in gene expression profiles in cancer cells, leading to the downregulation of genes involved in cell cycle progression, DNA replication, and DNA repair. N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline has also been reported to affect the expression of genes involved in immune responses and inflammation. In vivo studies have shown that N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline inhibits tumor growth in xenograft models of prostate and breast cancer, and enhances the anti-tumor effects of docetaxel and cisplatin. N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline has also been shown to reduce the severity of arthritis in a mouse model of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline has several advantages as a research tool, including its high selectivity for EZH2, its ability to inhibit the growth of cancer cells, and its potential use in combination with other chemotherapeutic agents. However, N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited stability in biological fluids.

Future Directions

There are several future directions for the research on N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline. One direction is to investigate the potential use of N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline in combination with other epigenetic inhibitors, such as DNA methyltransferase inhibitors and histone deacetylase inhibitors. Another direction is to study the effects of N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline on the immune system, as EZH2 is involved in the regulation of immune responses. Furthermore, the development of more potent and selective EZH2 inhibitors, with improved pharmacokinetic properties, could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline involves several steps, including the reaction of 2-nitroaniline with cyclopropylamine, followed by the reaction of the resulting intermediate with piperazine and methylsulfonyl chloride. The final product is obtained after purification using column chromatography and recrystallization. The synthesis of N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline has been reported in several research articles, and the yield and purity of the product have been optimized through various modifications of the reaction conditions.

Scientific Research Applications

N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline has been extensively studied for its potential therapeutic applications in cancer treatment. EZH2 is overexpressed in various types of cancer, including prostate, breast, and lung cancer, and is associated with poor prognosis. N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline has been reported to enhance the anti-tumor effects of other chemotherapeutic agents, such as docetaxel and cisplatin. N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and lupus, as EZH2 is involved in the regulation of immune responses.

properties

IUPAC Name

N-cyclopropyl-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-23(21,22)17-8-6-16(7-9-17)12-4-5-14(18(19)20)13(10-12)15-11-2-3-11/h4-5,10-11,15H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVMSWWHWPRDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.